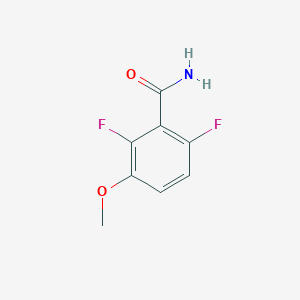

2,6-Difluoro-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-difluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAQJXFEPQZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303334 | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-26-6 | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Fluorinated Benzamide Derivatives in Scientific Inquiry

The deliberate incorporation of fluorine into organic molecules to modulate their chemical and biological properties is a cornerstone of modern medicinal chemistry, a practice that gained significant momentum in the mid-20th century. beilstein-journals.orgnih.gov The introduction of the first fluorinated corticosteroid, fludrocortisone, in 1954 marked a turning point, showcasing the profound impact that fluorination could have on a drug's efficacy and metabolic stability. nih.gov Today, approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov

Within this broader context, benzamides, a class of compounds containing a benzene (B151609) ring attached to an amide functional group, have long been recognized for their diverse biological activities, including anti-inflammatory and analgesic properties. ontosight.ai The strategic combination of a benzamide (B126) scaffold with fluorine atoms led to the development of fluorinated benzamide derivatives. Researchers hypothesized that the high electronegativity and small size of fluorine could alter the electronic properties, conformation, and binding interactions of benzamide-based molecules with their biological targets. Early investigations into N-F fluorinating agents in the 1980s provided chemists with the tools to synthesize novel fluorinated compounds with greater efficiency, paving the way for systematic exploration. beilstein-journals.org This set the stage for the investigation of specific substitution patterns, such as the 2,6-difluoro motif, to understand and optimize the therapeutic potential of this chemical class.

Synthetic Methodologies and Chemical Transformations of 2,6 Difluoro 3 Methoxybenzamide

The synthesis and derivatization of 2,6-difluoro-3-methoxybenzamide are critical for exploring its chemical space and developing analogues with enhanced properties. Various strategic approaches have been developed, focusing on building the core structure from precursors and subsequent functionalization.

Overview of Key Research Areas and Methodological Approaches

The unique properties of 2,6-Difluoro-3-methoxybenzamide have made it a focal point in several key research areas, employing a range of modern methodological approaches.

Antibacterial Drug Discovery: The primary research area is the development of novel antibacterial agents. The compound serves as a lead scaffold for designing potent inhibitors of the FtsZ protein. Research methodologies in this area include:

Structure-Activity Relationship (SAR) Studies: Researchers synthesize derivatives of this compound to probe how chemical modifications affect antibacterial potency. For example, replacing the methoxy (B1213986) group with longer alkyloxy chains, such as a hexyloxy group, has been shown to increase lipophilicity and enhance antibacterial activity tenfold.

Conformational and Molecular Docking Analysis: Computational techniques are used to compare the binding of this compound and its analogues to the FtsZ protein. These studies help in understanding why the difluoro motif is essential for activity and guide the design of new, more effective inhibitors. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): These computational models are used to correlate the three-dimensional properties of molecules with their biological activity, helping to identify key structural features for FtsZ inhibition.

Metabolic Disease Research: The scaffold is being explored for its potential as a glucokinase activator. Methodologies in this field involve:

Pharmacophore Modeling and Virtual Screening: Researchers use computational models to define the essential features (pharmacophore) required for glucokinase activation. This model is then used to search large chemical databases (like the ZINC database) for other compounds that might have similar activity.

Cancer Imaging: The 2,6-difluorobenzamide (B103285) structure is also utilized as a building block in the synthesis of potential Positron Emission Tomography (PET) imaging agents. For instance, a more complex derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been synthesized as a potential PET agent for imaging the B-Raf(V600E) mutation in cancers. nih.govsigmaaldrich.comconsensus.app The synthetic routes for these complex molecules often start from precursors like 2,6-difluorobenzoic acid. nih.gov

Theoretical and Computational Chemistry Studies of 2,6 Difluoro 3 Methoxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Vibrational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure, molecular geometries, and vibrational properties of molecules. biorxiv.orgnih.gov Methods like B3LYP are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and vibrational frequencies. orientjchem.orgresearchgate.net

For a molecule like 2,6-Difluoro-3-methoxybenzamide, DFT calculations would typically be used to:

Optimize Geometry: Determine the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and stability.

Vibrational Analysis: Compute the theoretical vibrational spectra (IR and Raman). This analysis helps in the assignment of experimental spectral bands and provides insights into the molecule's vibrational modes. nih.gov

While the conformational analysis described in the following section is based on such quantum calculations, detailed reports specifically publishing the electronic structure (e.g., HOMO/LUMO energies) and full vibrational analysis for this compound are not prominently available in the searched literature. However, the application of these methods to similar benzamide (B126) derivatives is well-documented. biorxiv.orgorientjchem.org

Conformational Analysis and Energy Landscapes

Conformational analysis is critical for understanding how a molecule's shape influences its ability to interact with a biological target. For this compound (DFMBA), computational studies have revealed that the fluorine atoms at the 2 and 6 positions induce a significant conformational preference that is key to its biological activity. nih.gov

A systematic conformational search, rotating the dihedral angle between the amide group and the aromatic ring, shows that unlike its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), DFMBA is inherently non-planar. nih.gov While 3-MBA favors a planar conformation to maximize conjugation, the steric hindrance from the ortho-fluorine atoms forces the carboxamide group out of the plane of the benzene (B151609) ring in DFMBA. nih.govnih.gov

The lowest energy conformation for the isolated DFMBA molecule is found to have a non-planar structure. nih.gov This pre-disposition to a non-planar form is advantageous, as it more easily fits into the binding pocket of its target protein, FtsZ, which requires a non-planar ligand conformation. nih.gov

| Compound | Lowest Energy Conformation (Dihedral Angle*) | Reference |

|---|---|---|

| This compound (DFMBA) | -27° (Non-planar) | nih.gov |

| 3-Methoxybenzamide (3-MBA) | 0° or 180° (Planar) | nih.gov |

*Dihedral angle between the carboxamide group and the aromatic ring.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its protein target. For DFMBA, docking studies within the allosteric binding site of the S. aureus FtsZ protein have provided detailed insights into the specific interactions that underpin its inhibitory activity. nih.govnih.gov

These simulations confirm that the non-planar conformation of DFMBA is crucial for optimal binding. The docking results highlight a network of hydrogen bonds and hydrophobic interactions:

Hydrogen Bonds: The carboxamide group is essential, forming critical hydrogen bonds with the backbone of residues Val207, Leu209, and the side chain of Asn263 in the FtsZ binding pocket. nih.govnih.gov

Hydrophobic and Other Interactions: The difluorinated aromatic ring engages in strong hydrophobic interactions with several key residues. Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.govnih.gov The interaction between the 2-fluoro group and Asn263 involves a close contact (3.0 to 3.2 Å) characteristic of C-F/C=O interactions. nih.gov

These specific interactions explain the compound's affinity for the FtsZ protein and provide a structural basis for its antibacterial effect.

| DFMBA Moiety | Interacting FtsZ Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carboxamide | Val207, Leu209, Asn263 | Hydrogen Bond | nih.govnih.gov |

| 2-Fluoro group | Val203, Val297, Asn263 | Hydrophobic / C-F Interaction | nih.govnih.gov |

| 6-Fluoro group | Asn263 | Hydrophobic Interaction | nih.govnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and conformational flexibility. By simulating the atomic motions of the system, MD can validate docking poses and reveal how the ligand and protein adapt to each other.

While MD simulations have been employed to study the FtsZ protein and its complex with other inhibitors like PC790123, specific MD simulation studies detailing the dynamic behavior and stability of the this compound-FtsZ complex were not identified in the searched literature. nih.gov Such a study would be valuable to confirm the stability of the interactions predicted by molecular docking and to understand the dynamic flexibility of the compound within the allosteric binding site.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational studies have been central to understanding the structure-activity relationship (SAR) of the 2,6-difluorobenzamide (B103285) scaffold. The comparison between DFMBA and its non-fluorinated analog, 3-MBA, provides a clear example of computationally-elucidated SAR.

Role of Fluorination: The presence of the two fluorine atoms is directly responsible for the non-planar conformation, which facilitates better binding to FtsZ and leads to increased anti-S. aureus activity compared to the planar 3-MBA. nih.govnih.gov This demonstrates that the 2,6-difluoro substitution is a critical motif for potent FtsZ inhibition.

Importance of the Carboxamide Group: Computational modeling is complemented by experimental data which shows that replacing the carboxamide functional group with a benzohydroxamic acid or benzohydrazide (B10538) results in inactive compounds. nih.govnih.gov This confirms the computational finding that the hydrogen bonding capability of the amide is essential for activity.

These findings underscore how computational approaches can effectively rationalize the SAR of a compound series and guide the design of more potent inhibitors.

Reactivity and Mechanistic Studies of Chemical Reactions Involving 2,6 Difluoro 3 Methoxybenzamide

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2,6-Difluoro-3-methoxybenzamide is governed by a complex interplay of the electronic properties of its three substituents: two fluorine atoms, a methoxy group, and a carboxamide group. Each of these groups exerts both inductive and resonance effects, which collectively determine the electron density of the ring and its susceptibility to attack.

Methoxy Substituent: The methoxy group at the C3 position has a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom. However, its electron-donating resonance effect (+R), where the oxygen's lone pairs are delocalized into the π-system of the ring, is much stronger. nbuv.gov.ua This +R effect increases the electron density at the ortho and para positions relative to the methoxy group (C2, C4, and C6), thereby activating the ring towards electrophiles.

Carboxamide Substituent: The primary amide group (-CONH₂) is a deactivating group. The carbonyl carbon has a partial positive charge and withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. minia.edu.eg

The combined influence of these substituents results in a highly polarized aromatic ring. The powerful deactivating inductive effects of the two fluorine atoms and the carboxamide group generally outweigh the activating resonance effect of the single methoxy group. This makes the molecule significantly less reactive in typical electrophilic aromatic substitution reactions compared to benzene (B151609) or anisole. Conversely, the strong electron-withdrawing character of the fluorine substituents makes the ring electron-deficient and thus activates it for nucleophilic aromatic substitution. acgpubs.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Reactivity |

|---|---|---|---|---|

| Fluorine | C2, C6 | Strongly Withdrawing | Weakly Donating | Deactivating |

| Methoxy | C3 | Weakly Withdrawing | Strongly Donating | Activating |

| Carboxamide | C1 | Withdrawing | Withdrawing | Deactivating |

Investigations into Intramolecular Hydrogen Bonding and its Effects on Reactivity

The specific substitution pattern of this compound creates a unique steric and electronic environment that influences its three-dimensional structure, particularly through intramolecular interactions. Computational studies have revealed that the presence of the fluorine atoms at the C2 and C6 positions forces the molecule to adopt a non-planar conformation. nih.gov

In contrast to its non-fluorinated analog, 3-methoxybenzamide (B147233), which favors a more planar structure, this compound exhibits a significant dihedral angle between the plane of the carboxamide group and the aromatic ring. nih.gov This twisting is a result of steric hindrance and electrostatic repulsion between the ortho-fluorine atoms and the carbonyl oxygen of the amide group.

This non-planar conformation has significant implications for the molecule's reactivity. It can alter the orbital overlap between the carboxamide group and the aromatic π-system, thereby modifying its electronic properties. Furthermore, the specific orientation of the substituents allows for potential intramolecular hydrogen bonding. Although strong, classic intramolecular hydrogen bonds (e.g., N-H···F or N-H···O) may not be the dominant interaction, weaker C-F···H-N or C-F···C=O interactions contribute to conformational stability. nih.gov In interactions with biological targets, the carboxamide group is critical for forming hydrogen bonds with protein residues, and the fluorine atoms engage in key hydrophobic and C-F···C=O interactions. nih.gov This inherent conformational preference, dictated by the intramolecular forces, pre-organizes the molecule for specific intermolecular interactions, which is a key aspect of its biological activity.

| Compound | Key Conformational Feature | Dihedral Angle (Carboxamide vs. Aromatic Ring) | Primary Influencing Factor |

|---|---|---|---|

| This compound (DFMBA) | Non-planar | ~ -27° | Steric/electronic repulsion from ortho-fluorine atoms nih.gov |

| 3-Methoxybenzamide (3-MBA) | More Planar | Near 0° | Lack of ortho-substituent repulsion nih.gov |

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. organic-chemistry.orgwikipedia.org The amide functionality is one of the most powerful DMGs due to its ability to chelate with organolithium bases, thereby increasing the kinetic acidity of the adjacent ortho protons. baranlab.org

However, in the case of this compound, the application of standard DoM protocols is inherently blocked. The reaction relies on the presence of a proton at one or both of the ortho positions relative to the directing group. In this molecule, both positions ortho to the powerful carboxamide DMG (C2 and C6) are substituted with fluorine atoms. Consequently, there are no protons available for abstraction at these sites, rendering ortho-lithiation impossible.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on this compound creates distinct reactivity profiles for electrophilic versus nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is strongly deactivated towards electrophilic attack. wikipedia.org The cumulative electron-withdrawing inductive effects of the two fluorine atoms and the deactivating nature of the carboxamide group create a significant electron deficiency in the π-system. While the methoxy group is an activator, its effect is insufficient to overcome the deactivation by the other three groups.

If an electrophilic substitution reaction were to be forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents:

-OCH₃ (at C3): A strong ortho, para-director, activating positions C2, C4, and C6. Positions C2 and C6 are blocked. Thus, it directs towards C4 .

-CONH₂ (at C1): A meta-director, deactivating the ring and directing towards positions C3 and C5. Position C3 is blocked. Thus, it directs towards C5 .

The directing effects converge on positions C4 (from the powerful methoxy activator) and C5 (from the amide and fluorine deactivators). The outcome would likely be a mixture of products, with substitution at C4 being potentially favored due to the strong activating nature of the methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness in EAS, the ring is highly activated for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reaction requires an electron-deficient aromatic ring and a good leaving group. In this compound:

Activation: The ring is made electron-poor by the strong inductive effects of the two fluorine atoms and the electron-withdrawing carboxamide group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. youtube.com

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

A nucleophile would likely attack at either C2 or C6, displacing one of the fluorine atoms. The regioselectivity between the C2 and C6 positions would depend on the specific nucleophile and reaction conditions, though both positions are highly activated for this type of transformation. Studies on similarly substituted aromatic compounds have shown that fluorine atoms are readily displaced by nucleophiles like methoxide (B1231860) under basic conditions. acgpubs.org

Research Applications in Molecular Biology and Enzyme Systems Mechanistic and Design Focus

Allosteric Modulation and Protein-Ligand Interactions

The study of 2,6-Difluoro-3-methoxybenzamide has provided critical insights into allosteric modulation, where a ligand binds to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. This is particularly evident in its interaction with the FtsZ protein.

FtsZ Inhibition Mechanism and Binding Site Analysis

This compound (DFMBA) is recognized as an inhibitor of the filamentous temperature-sensitive protein Z (FtsZ), a protein essential for bacterial cell division. nih.govnih.gov Unlike inhibitors that target the GTP-binding site, DFMBA binds to a distinct allosteric pocket on the FtsZ protein. nih.gov This binding event disrupts the normal polymerization dynamics of FtsZ, which is a critical step in the formation of the Z-ring structure that initiates bacterial cell division. researchgate.net The inhibition of proper FtsZ assembly ultimately blocks cell division, leading to an antibacterial effect. researchgate.net

Molecular docking studies and co-crystallography data have elucidated the specific interactions within this allosteric binding site. nih.gov The difluoroaromatic ring of the molecule engages in strong hydrophobic interactions with several key amino acid residues. nih.govnih.gov These interactions are crucial for anchoring the inhibitor within the pocket, as detailed in the table below.

| Interacting Group of DFMBA | Interacting Residue in FtsZ | Type of Interaction | Reference |

| 2-Fluoro Substituent | Val203, Val297 | Hydrophobic | nih.govnih.gov |

| 6-Fluoro Substituent | Asn263 | Hydrophobic | nih.govnih.gov |

| Carboxamide Group | Val207, Leu209, Asn263 | Hydrogen Bonds | nih.govnih.gov |

Role of Fluorination in Protein Binding Affinity and Selectivity

The presence of two fluorine atoms on the benzamide (B126) ring is not incidental; it is a critical determinant of the compound's inhibitory activity. nih.gov A comparative analysis with its non-fluorinated analog, 3-methoxybenzamide (B147233) (3-MBA), reveals that the fluorine atoms are responsible for inducing a non-planar conformation in the DFMBA molecule. nih.gov Specifically, they create a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.gov This pre-configured, non-planar shape allows the molecule to more readily adopt the active conformation required to fit into the allosteric binding pocket of FtsZ, which itself is non-planar. nih.gov

Importance of the Carboxamide Group in Molecular Recognition

The carboxamide group (–C(=O)NH₂) is indispensable for the molecular recognition and binding of this compound to FtsZ. nih.gov Docking simulations confirm that this functional group is a key player in anchoring the ligand within the allosteric site by forming a network of hydrogen bonds. nih.gov It specifically interacts with the backbone atoms of residues Val207, Leu209, and Asn263. nih.govnih.gov The importance of this group is underscored by research showing that replacing the carboxamide with other functional groups, such as a benzohydroxamic acid or benzohydrazide (B10538), results in inactive compounds. nih.gov This demonstrates that the specific hydrogen bond donor and acceptor pattern of the primary carboxamide is essential for biological activity.

Enzyme Inhibitory Studies: Molecular Mechanisms and Design Principles

The 2,6-difluorobenzamide (B103285) motif, exemplified by DFMBA, serves as a valuable scaffold for the structure-based design of new enzyme inhibitors. Its proven efficacy and well-understood binding mode make it an ideal starting point for developing derivatives with improved or novel activities.

Structure-Based Design of Enzyme Inhibitors

The development of novel antibacterial agents frequently employs the 2,6-difluorobenzamide scaffold as a foundational structure. nih.govpugetsound.eduexlibrisgroup.com In the field of FtsZ inhibitors, structure-activity relationship (SAR) studies have been conducted by modifying the core molecule to enhance potency and spectrum. nih.govresearchgate.net A common strategy involves linking various heterocyclic rings to the 2,6-difluoro-3-hydroxybenzamide (B1390191) precursor via a methylenoxy bridge. researchgate.net This approach allows for the exploration of different substituents to optimize interactions with the target protein while maintaining the essential binding features of the core scaffold. researchgate.netpugetsound.edu These studies validate FtsZ as the molecular target and help in designing derivatives with potent activity against multidrug-resistant bacteria like MRSA. nih.govexlibrisgroup.com

| Parent Scaffold | Designed Derivative Class | Target Enzyme | Therapeutic Goal | Reference |

| 2,6-Difluorobenzamide | Heterocycle-linked benzamides | FtsZ | Antibacterial (Anti-MRSA) | nih.govresearchgate.net |

| 2,6-Difluorobenzamide | 3-(Benzodioxan-2-yl) derivatives | FtsZ | Antibacterial (Anti-MRSA) | exlibrisgroup.com |

Molecular Mechanisms of Enzyme Inhibition

The molecular mechanism for inhibitors derived from the 2,6-difluorobenzamide scaffold is rooted in allosteric inhibition. nih.gov The design principle is to preserve the key interactions observed with the parent compound while introducing new functionalities to exploit other regions of the binding pocket or to improve pharmacokinetic properties. For FtsZ inhibitors, the mechanism consistently involves binding to the allosteric site located between the N-terminal GTP-binding domain and the C-terminal domain. nih.gov

The binding of the inhibitor stabilizes a conformation of FtsZ that is incompatible with proper polymer assembly. The core 2,6-difluorobenzamide moiety ensures the foundational hydrophobic and hydrogen-bonding interactions, while modifications to the alkoxy group can fine-tune potency and specificity. nih.gov The mechanism relies on the combination of van der Waals forces from the fluorine atoms and the critical hydrogen bonds from the carboxamide group, which together disrupt the protein's function and, consequently, the entire cell division process. nih.gov

Advanced Approaches in Ligand Discovery and Optimization

A significant advancement in the discovery of FtsZ inhibitors has been the development of a competitive binding assay utilizing fluorescence polarization (FP). This technique allows for the screening of compounds that bind to the allosteric site of FtsZ, a critical protein in bacterial cell division. In this assay, a high-affinity fluorescent probe is used, and the displacement of this probe by a potential inhibitor is measured by a change in fluorescence polarization.

Notably, this compound (DFMBA) has been employed in such fluorescence polarization-based screens to validate the assay and characterize the binding of other ligands. acs.orgnih.gov In one study, a novel competitive binding assay was established using new high-affinity fluorescent probes for the FtsZ allosteric site. acs.orgnih.govbohrium.com The displacement of a fluorescent probe from stabilized FtsZ polymers by DFMBA was measured, revealing a dissociation constant (KD) of 0.67 ± 0.05 mM. acs.orgnih.gov This demonstrates that while DFMBA is a weaker inhibitor compared to more complex derivatives, it effectively binds to the target site and can be used as a reference compound or a starting point for the development of more potent inhibitors. nih.gov The use of such FP assays provides a valuable tool for identifying and characterizing new FtsZ-targeting compounds, including structurally simplified benzamide analogues. acs.orgnih.govbohrium.com

The chemical structure of this compound serves as a key scaffold in the rational design and optimization of FtsZ inhibitors. nih.gov The 2,6-difluorobenzamide motif, in particular, has been identified as crucial for potent allosteric inhibition of FtsZ. nih.gov

Molecular docking and conformational analysis studies have provided significant insights into the structure-activity relationship of DFMBA and its analogues. These studies have revealed that the fluorine atoms on the benzamide ring are not merely for improving metabolic stability but play a critical role in the compound's interaction with the FtsZ binding pocket. The presence of the two fluorine atoms forces the carboxamide group to be non-planar with the aromatic ring, a conformation that is more favorable for binding to the protein. nih.gov

Specifically, docking studies have shown strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and key residues in the allosteric pocket of FtsZ. The 2-fluoro substituent interacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov Furthermore, the carboxamide group forms essential hydrogen bonds with Val207, Leu209, and Asn263. nih.gov These specific interactions highlight the importance of the 2,6-difluoro substitution for the compound's inhibitory activity. Consequently, DFMBA and its derivatives are often used as reference compounds in the design and synthesis of new FtsZ inhibitors with improved antibacterial properties. nih.govresearchgate.net

Investigation of Antioxidant Properties and Mechanisms

While specific studies on the antioxidant properties of this compound are not extensively documented, research on related benzamide derivatives provides a basis for investigating its potential in this area. The antioxidant capacity of benzamides is influenced by the nature and position of substituents on the aromatic ring. nih.govacs.org

Studies on various N-arylbenzamides have shown that the presence of electron-donating groups, such as methoxy (B1213986) and hydroxy groups, can positively influence their antioxidant properties. nih.govacs.org Computational analyses have confirmed that the methoxy group, in particular, enhances the antioxidant potential of the benzamide scaffold. nih.govacs.org The mechanism of antioxidant action for these compounds often involves the donation of a hydrogen atom from a hydroxyl or amino group, or through electron donation to scavenge free radicals. acs.org

For instance, studies on amino-substituted benzamide derivatives using DPPH and FRAP assays have demonstrated that many of these compounds exhibit improved antioxidative properties compared to standard antioxidants. nih.govacs.org The introduction of hydroxyl groups to the benzamide structure has been shown to further enhance these features. nih.govacs.org Given that this compound possesses a methoxy group, it is plausible that it may exhibit some degree of antioxidant activity. However, dedicated experimental studies, such as DPPH, ABTS, or FRAP assays, would be necessary to quantify this potential and elucidate the specific mechanisms involved. The influence of the fluorine atoms on the antioxidant capacity would also be a key area for investigation.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Difluoro-3-methoxybenzamide, and what analytical methods validate its purity?

The synthesis typically begins with 2,6-difluoroaniline as the core precursor. Reaction with benzoyl chloride under controlled conditions (e.g., in anhydrous dichloromethane with a base like triethylamine) forms the benzamide scaffold. Methoxy group introduction at the 3-position may involve selective alkylation or methoxylation post-core formation. Methodological validation :

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions and purity. For example, NMR distinguishes fluorine environments at the 2- and 6-positions .

- High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy.

- X-ray crystallography (if co-crystallized with target proteins) provides structural confirmation, as seen in FtsZ inhibitor studies .

Q. How is the structural conformation of this compound analyzed, and why is this critical for its biological activity?

Conformational analysis using tools like VEGA ZZ (with systematic dihedral angle scans at 10° increments) reveals non-planar arrangements of the difluorobenzamide core despite conjugation. This flexibility impacts binding to allosteric pockets in proteins like FtsZ, where a bent conformation enhances interactions with hydrophobic residues . Key technique :

- Molecular docking (e.g., AutoDock Vina) validates binding modes in protein targets. For FtsZ, docking shows the methoxy group stabilizes hydrogen bonds with Thr109 and His121 .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxy group influence the compound’s inhibitory potency against FtsZ?

The 3-methoxy group contributes to both electronic modulation and steric fit:

- Electronic effects : Methoxy’s electron-donating nature enhances resonance stabilization of the benzamide, affecting charge distribution at the binding interface.

- Steric effects : Substituent size optimizes van der Waals contacts in the FtsZ pocket. Comparative studies with des-methoxy analogs show a 5–10× reduction in inhibitory activity, highlighting its necessity .

Methodological approach : - Structure-Activity Relationship (SAR) studies using substituted analogs (e.g., 3-ethoxy, 3-fluoro) quantify contributions of electronic and steric parameters .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. Resolution strategies :

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylation at the methoxy group).

- Prodrug modification : Esterification of the benzamide improves membrane permeability, as demonstrated in PC190723 analogs .

- Target engagement assays (e.g., cellular thermal shift assays) confirm intracellular binding to FtsZ .

Q. How can computational modeling guide the optimization of this compound for enhanced selectivity?

Multi-step workflow :

Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses.

Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing methoxy with bulkier groups).

Off-target screening : Use tools like SwissTargetPrediction to assess selectivity against homologous proteins (e.g., tubulin) .

Q. What experimental approaches compare the activity of this compound with its structural analogs?

- Competitive binding assays : Fluorescence polarization assays measure displacement of a reference ligand (e.g., GTP in FtsZ studies).

- Enzymatic inhibition kinetics : Determine values using steady-state kinetics; for example, PC190723 (a close analog) shows sub-µM inhibition of FtsZ polymerization .

- Cellular efficacy : Minimum Inhibitory Concentration (MIC) assays in bacterial strains (e.g., S. aureus) benchmark potency against clinical standards .

Q. How does the compound’s conformational flexibility impact its interaction with non-FtsZ targets?

Conformational plasticity allows adaptation to diverse binding pockets. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.